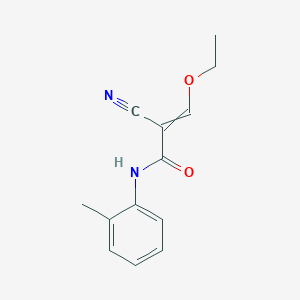

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide

Description

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, an ethoxy substituent at the β-position, and a 2-methylphenyl anilide moiety. Its synthesis typically involves condensation reactions of cyanoacrylates with substituted anilines, as exemplified in related compounds (e.g., ).

Properties

CAS No. |

709039-06-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-7-5-4-6-10(12)2/h4-7,9H,3H2,1-2H3,(H,15,16) |

InChI Key |

KFKGEEWXSCGWRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and ethoxy group play crucial roles in its reactivity and binding affinity. The compound may modulate enzyme activity or receptor interactions, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the prop-2-enamide backbone and the anilide ring. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Lipophilicity : The target compound’s ethoxy and 2-methylphenyl groups balance solubility and membrane permeability. CF3-substituted analogues () exhibit higher logP, favoring antimicrobial activity but risking toxicity.

Crystallographic and Structural Insights

Crystallographic data for analogues (e.g., ) reveal monoclinic crystal systems (space group P21/c), with hydrogen-bonding networks stabilizing the E-configuration. The target compound likely adopts a similar conformation, as seen in related enamide derivatives resolved via SHELX software ().

Biological Activity

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyano group, an ethoxy substituent, and an amide linkage. Its molecular formula is C13H15N2O2, and it possesses unique properties that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, leading to various biological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis or inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that modifications to the ethoxy group enhanced the compound's efficacy against resistant bacterial strains.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.